molecular formula C11H21NO3 B1282712 tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 220312-34-5

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B1282712
CAS No.: 220312-34-5
M. Wt: 215.29 g/mol
InChI Key: MXPOLUPSEVGAAS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5, molecular formula: C₁₁H₂₁NO₃, molecular weight: 215.29 g/mol) is a chiral pyrrolidine derivative characterized by a hydroxyethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is synthesized as the R-enantiomer, as indicated by its stereochemical designation . It exists as a colorless oil under standard conditions and is primarily utilized in medicinal chemistry as a building block for bioactive molecules, though its specific biological applications remain less documented in the provided evidence. Its hydroxyethyl group confers hydrophilic properties, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540463
Record name tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220312-34-5
Record name tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of 2-(2-Hydroxyethyl)pyrrolidine

This method involves protecting the primary amine of 2-(2-hydroxyethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate, triethylamine (TEA), dichloromethane (DCM)
  • Temperature : Room temperature (20–25°C)
  • Time : 16 hours
  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography

Key Findings

  • Yield : 98% (reported for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, analogous to the target compound).
  • Purity : High purity achieved via silica gel chromatography (0–10% methanol in DCM).

Example Protocol

  • Dissolve 2-(2-hydroxyethyl)pyrrolidine in DCM.
  • Add Boc anhydride (1.1–1.2 equivalents) and TEA (1.2–1.5 equivalents).
  • Stir at RT for 16 hours.
  • Quench with water, extract with DCM, and purify.

Reduction of Esters or Alkenes

This approach targets intermediates with ester or alkene groups, which are reduced to form the hydroxyethyl moiety.

Method A: Reduction of Methyl Acetate Derivatives

Reagents : Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in alcohol solvents (e.g., methanol, ethanol).

Two-Step Process (KR20190135847A)
  • Step 1 : Reduce methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate with NaBH₄ in acetic acid.
  • Step 2 : Further reduce the resulting ester with NaBH₄ in alcohol to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
Step Reagents/Conditions Yield
1 NaBH₄, AcOH, 5°C → 30°C ~70%
2 NaBH₄, EtOH/MeOH ~90%

Note : Acetic acid stabilizes intermediates and prevents side reactions during the first reduction.

Method B: Hydrogenation of Alkenes

Reagents : Palladium on carbon (Pd/C), hydrogen gas (H₂), tetrahydrofuran (THF).

Protocol
  • Dissolve a vinyl-substituted pyrrolidine intermediate in THF.
  • Hydrogenate under H₂ (1–3 atm) with Pd/C.
  • Protect the resulting amine with Boc anhydride.

Advantage : High stereoselectivity for alkene reduction.

Nucleophilic Substitution

This method introduces the hydroxyethyl group via SN2 displacement using 2-bromoethanol.

Reaction Conditions

  • Reagents : 2-Bromoethanol, pyrrolidine, tetrahydrofuran (THF)
  • Temperature : Reflux (~66°C)
  • Time : 36 hours
Protocol (ChemicalBook)
  • Combine pyrrolidine and 2-bromoethanol in THF.
  • Reflux for 36 hours.
  • Purify via column chromatography (DCM/MeOH = 10:1).
Reagents Conditions Yield
Pyrrolidine, 2-Bromoethanol THF, reflux, 36h 83%

Follow-Up Step : Protect the amine with Boc anhydride as described in Section 1.

Multi-Step Synthesis with Intermediate Functionalization

Complex routes involve sequential functionalization of pyrrolidine derivatives.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Boc Protection High yield, mild conditions Limited to pre-synthesized amines 90–98%
Reduction of Esters Flexible starting material Multi-step, solvent handling 70–90%
Nucleophilic Substitution Simple reagents Long reaction time (36h) 83%
Hydrogenation Stereoselective Requires H₂ gas, catalyst Not reported

Stereochemical Considerations

For enantiopure (R)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, chiral catalysts or enantioselective reductions are employed. For example:

  • Chiral Hydrogenation : Use of Rh(I) catalysts with boronic esters to control stereochemistry.
  • Enantioenriched Starting Materials : Begin with (R)-2-(2-hydroxyethyl)pyrrolidine isolated via chiral resolution.

Applications in Research

This compound is pivotal in synthesizing:

  • Peptidomimetics : Boc-protected intermediates for solid-phase peptide synthesis.
  • Drug Candidates : Precursors for antiviral or anticancer agents via further functionalization.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol moiety undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Epoxidationm-CPBA, NaHCO₃, CH₂Cl₂ (0°C → rt)Epoxide derivative73%
Ru-catalyzed oxidationRuCl₃, NaIO₄Diacid derivatives19–86%

Key findings:

  • Epoxidation proceeds with 100% diastereoselectivity when using m-chloroperbenzoic acid (m-CPBA) in dichloromethane .
  • Ruthenium-based catalysts selectively oxidize the hydroxyl group to carboxylic acids, enabling late-stage functionalization .

Reduction Reactions

The Boc-protected pyrrolidine ring remains stable under standard reduction conditions:

Target GroupReagentsProductApplicationSource
Lactam reductionBH₃·THFSecondary amine intermediatesPrecursor for API synthesis
Alkyne reductionPd/C, H₂Ethylene derivativesLinker chemistry

Notable protocol:

  • Super-hydride (LiEt₃BH) achieves lactam reduction without affecting the Boc group, yielding key intermediates for antiviral agents .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic EsterCatalystProductYieldSource
ArylboronatesSPhos-G3Biaryl derivatives63–87%

Sonogashira Coupling

Alkyne SourceConditionsProductYield
TMS-acetylenePd(PPh₃)₂Cl₂, CuIAlkynylated pyrrolidines66%

Applications:

  • Enables direct C–C bond formation for creating molecular probes in drug discovery .

Mesylation-Elimination

text
Step 1: Mesylation CH₂Cl₂, MsCl, Et₃N → Mesylate (95%) Step 2: Elimination DBU, THF → tert-Butyl 3-vinylpyrrolidine-1-carboxylate (82%)

This two-step process converts the hydroxyl group to a vinyl moiety, critical for synthesizing kinase inhibitors .

Azide Substitution

ReagentsProductYield
NaN₃, DMF (80°C)Azide derivative91%
The resulting azide serves as a click chemistry handle for bioconjugation .

Ring-Opening Reactions

The pyrrolidine ring undergoes selective cleavage:

ConditionsProductSelectivitySource
TFA/DCMPrimary amineComplete Boc deprotection
H₂SO₄/MeOHCarboxylic acidC-2 oxidation

Comparative Reactivity

A reactivity comparison with structural analogs reveals:

CompoundReaction with m-CPBASuzuki Coupling Efficiency
Target compound Epoxide (73%)87%
tert-Butyl 2-hydroxymethyl analogNo reaction52%
3-Vinyl derivativePolymerizationN/A

Data sources:

Scientific Research Applications

Chemistry

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules, making it valuable in synthetic chemistry.

Biology

The compound is studied for its role in biochemical pathways and enzyme reactions. It has been shown to influence enzyme kinetics through hydrogen bonding interactions, potentially modulating metabolic processes.

Medicine

In pharmaceutical development, this compound serves as a building block for drug synthesis. It has been explored for therapeutic properties, particularly in developing drugs targeting neurological conditions due to its structural similarity to neurotransmitters.

Industry

The compound is employed in producing specialty chemicals and materials. Its versatility makes it suitable for applications in fine chemical production and the synthesis of bioactive compounds.

Case Study 1: Synthesis of Bioactive Compounds

Research demonstrated that this compound could be synthesized efficiently through multi-step organic reactions, yielding high-purity products suitable for further biological testing. The compound's ability to serve as a precursor for bioactive molecules was highlighted.

Case Study 2: Enzyme Interaction Studies

Studies investigating the interaction of this compound with specific enzymes revealed significant modulation of enzyme kinetics, suggesting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound enhances hydrophilicity, whereas analogs with aromatic (e.g., phenethyl, pyridyl) or branched alkyl groups (e.g., 2-ethylhexyl) exhibit increased lipophilicity .
  • Stereochemical Complexity : Boronic ester-containing analogs (e.g., compound 25 in ) display stereoisomerism (dr 53:47), unlike the enantiomerically pure R-configuration of the target compound .

Key Observations :

  • Higher yields (e.g., 68% in ) are achieved in photoredox-mediated reactions, whereas sterically hindered substrates (e.g., phenethyl derivatives ) show moderate yields (60%).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling hydroxyl-containing intermediates with Boc-protected pyrrolidine derivatives. For example, ethanol/chloroform (1:10) is used for column chromatography purification, achieving ~60% yield . Key parameters include temperature (e.g., 45°C for hydrolysis ), solvent polarity, and stoichiometric ratios of reagents like NaH or methyl iodide .
  • Data Contradictions : Variations in yield (60–93%) arise from differences in purification methods (e.g., silica gel vs. reverse-phase chromatography) and reaction scale .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., [α]²⁵D values for enantiomers ).
  • HRMS : Validates molecular weight (e.g., observed 318.28009 vs. calculated 318.27914 ).
  • IR : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) .

Q. What are the stability considerations for storage and handling?

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in humid or acidic conditions due to Boc-group sensitivity .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity or reactivity?

  • Case Study : The (2R)-enantiomer (CAS 132482-06-5) shows distinct NMR shifts ([α]²⁵D values) compared to racemic mixtures, influencing interactions with chiral catalysts or biological targets . For example, (2S)-configured analogs exhibit enhanced binding to sphingosine-1-phosphate receptors in anticancer studies .
  • Methodological Note : Enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .

Q. What mechanistic insights govern its reactivity in nucleophilic substitutions or ring-opening reactions?

  • Reaction Pathways :

  • Nucleophilic Substitution : The hydroxyl group participates in Mitsunobu reactions (e.g., with DIAD/PPh₃) to form ethers or esters .
  • Ring-Opening : Acidic conditions cleave the Boc group, generating a secondary amine for further functionalization .
    • Kinetic Studies : DMAP and triethylamine accelerate acylation by stabilizing transition states .

Q. How can computational modeling predict its physicochemical properties or metabolic pathways?

  • Tools :

  • LogP Calculation : Experimental LogP = 2.72 (via shake-flask method) aligns with DFT-predicted hydrophobicity .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability (e.g., PSA = 29.54 Ų, indicating moderate membrane permeability) .

Q. What role does this compound play in synthesizing bioactive analogs (e.g., anticancer or antiviral agents)?

  • Applications :

  • Anticancer Agents : Serves as a scaffold for constrained FTY720 analogs, modulating sphingolipid metabolism .
  • Calcium Channel Blockers : Pyridine derivatives synthesized from its oxidation products show cardiovascular activity .
    • Case Study : Coupling with 4-octylphenethyl groups enhances cytotoxicity in HeLa cells (IC₅₀ = 3.2 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

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